

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: *methyl 4-bromo-1H-pyrazole-3-carboxylate*

Cat. No.: *B182796*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and properties of **methyl 4-bromo-1H-pyrazole-3-carboxylate**. It includes detailed information on its synthesis and spectroscopic characterization, presented in a format tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Core Concepts: Structure and Nomenclature

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this specific molecule, the ring is substituted at the 4-position with a bromine atom and at the 3-position with a methyl carboxylate group ($-\text{COOCH}_3$). The "1H" in the name indicates that the nitrogen at the 1-position of the pyrazole ring is protonated, meaning it is bonded to a hydrogen atom.

The structure of **methyl 4-bromo-1H-pyrazole-3-carboxylate** is as follows:

Caption: Chemical structure of **methyl 4-bromo-1H-pyrazole-3-carboxylate**.

Nomenclature and Identifiers:

Identifier Type	Value
IUPAC Name	methyl 4-bromo-1H-pyrazole-3-carboxylate
Synonyms	4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester, Methyl 4-bromopyrazole-3-carboxylate
CAS Number	81190-89-8[1][2][3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ [1][2]
Molecular Weight	205.01 g/mol [1][2]
InChI	InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)[1]
InChIKey	KWQDACZQHJCUNK-UHFFFAOYSA-N[1]
SMILES	COC(=O)C1=C(C=NN1)Br[1]

Physicochemical and Spectroscopic Data

This compound typically presents as a white to light yellow solid and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table of Physicochemical Properties:

Property	Value
Appearance	White to light yellow solid[2]
Purity	≥ 95% (HPLC)[2]
Storage Conditions	Store at 0-8 °C[2]

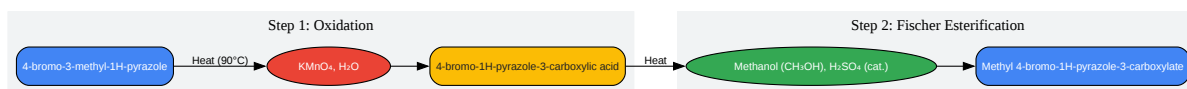
Spectroscopic Data Summary:

While detailed experimental spectra are not widely published, the following table summarizes the expected spectroscopic characteristics based on the structure and data for similar compounds.

Spectroscopic Technique	Expected Characteristics
^1H NMR	Aromatic proton (C5-H) singlet, methyl ester (-OCH ₃) singlet, and a broad singlet for the pyrazole N-H proton.
^{13}C NMR	Signals for the pyrazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-N stretching, and C-Br stretching.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

The synthesis of **methyl 4-bromo-1H-pyrazole-3-carboxylate** is typically achieved in a two-step process starting from 4-bromo-3-methyl-1H-pyrazole. The first step is the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the carboxylic acid to the methyl ester.



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Caption: Synthesis workflow for **methyl 4-bromo-1H-pyrazole-3-carboxylate**.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

This protocol is based on the oxidation of 4-bromo-3-methyl-1H-pyrazole.[\[4\]](#)

- Materials:
 - 4-bromo-3-methyl-1H-pyrazole
 - Potassium permanganate (KMnO_4)
 - Water (H_2O)
 - Concentrated hydrochloric acid (HCl)
- Procedure:
 - To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methyl-1H-pyrazole (0.05 mol) and 200 mL of water.
 - Stir the mixture and heat to 90°C .
 - Add potassium permanganate (0.15 mol) in batches over a period of time, maintaining the reaction temperature. The reaction is typically carried out for 8 hours.[\[4\]](#)
 - After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.
 - Concentrate the filtrate to approximately 30 mL and cool to 0°C .
 - Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
 - Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[\[4\]](#)

Step 2: Synthesis of **methyl 4-bromo-1H-pyrazole-3-carboxylate** (Fischer Esterification)

This is a general protocol for the Fischer esterification of the synthesized carboxylic acid.

- Materials:
 - 4-bromo-1H-pyrazole-3-carboxylic acid
 - Methanol (CH_3OH)
 - Concentrated sulfuric acid (H_2SO_4)
 - Saturated sodium bicarbonate solution (NaHCO_3)
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
 - Remove the solvent under reduced pressure to yield the crude **methyl 4-bromo-1H-pyrazole-3-carboxylate**.
 - The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a valuable building block in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the bromo and ester functional groups on this molecule provide versatile handles for further chemical modifications. [2] This allows for the creation of diverse chemical libraries for screening against various biological targets.[2] Research has indicated that pyrazole derivatives have potential applications in treating a range of conditions, including inflammation and cancer.[2]

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